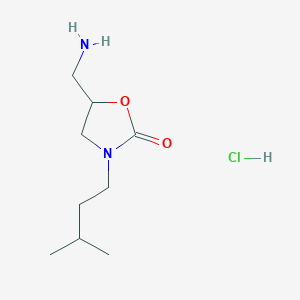

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride

Descripción

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride is an oxazolidinone derivative characterized by a 3-methylbutyl substituent at the 3-position of the oxazolidinone ring and an aminomethyl group at the 5-position, with a hydrochloride salt. Oxazolidinones are a class of compounds known for their antibacterial properties, exemplified by drugs like linezolid .

Propiedades

IUPAC Name |

5-(aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(2)3-4-11-6-8(5-10)13-9(11)12;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNPEOQHSNPNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(OC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, reacting 3-methylbutylamine with glycidol under acidic conditions can form the oxazolidinone ring.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the oxazolidinone intermediate.

Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the oxazolidinone ring to an amino alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, alkoxides, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Oxazolidinone derivatives with additional oxygen functionalities.

Reduction: Amino alcohols.

Substitution: Substituted oxazolidinones with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target molecules, while the oxazolidinone ring can participate in various chemical interactions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Pharmacological and Industrial Relevance

- Antibacterial Potential: Linezolid derivatives (e.g., 4-fluorophenyl analogs) highlight the importance of aryl substituents in clinical efficacy . The target compound’s alkyl chain may offer a novel pharmacokinetic profile, warranting further study.

- Industrial Use: Compounds like the 4-fluorophenyl analog are marketed in industrial-grade form (99% purity) for non-pharmaceutical applications .

Actividad Biológica

5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride (CAS: 898387-28-5) is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in the field of antimicrobial research. This compound exhibits significant potential due to its structural characteristics and biological properties.

Chemical Structure and Properties

The molecular formula of 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one is , with a molecular weight of 186.25 g/mol. The compound features an oxazolidinone ring, which is crucial for its biological activity. The presence of the aminomethyl and 3-methylbutyl substituents contributes to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 898387-28-5 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit notable antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of oxazolidinone derivatives against Gram-positive bacteria, particularly Staphylococcus aureus. These compounds often work by inhibiting protein synthesis in bacteria, making them valuable in treating infections caused by resistant strains.

In a comparative study, it was found that certain oxazolidinone derivatives displayed superior antimicrobial activity compared to traditional antibiotics like chloramphenicol. For instance, compound 16 from a related study demonstrated over 50% inhibition of bacterial secretion at concentrations significantly lower than those required for chloramphenicol .

The mechanism through which 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one exerts its effects is primarily through the inhibition of bacterial protein synthesis. This is achieved by binding to the ribosomal subunit and preventing the formation of functional ribosomes necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria which are often more susceptible to such agents due to their cell wall structure.

Case Studies and Research Findings

- Antimicrobial Activity Evaluation : A study evaluated a series of oxazolidinones for their antimicrobial properties using microbroth dilution assays. The results indicated that compounds with similar structures to 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one showed promising activity against resistant strains of bacteria .

- Toxicity and Safety Profile : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties were assessed for related compounds. It was found that many derivatives exhibited low cytotoxicity and were non-mutagenic at therapeutic concentrations, suggesting a favorable safety profile for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(Aminomethyl)-3-(3-methylbutyl)-1,3-oxazolidin-2-one hydrochloride, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor amines with carbonyl compounds under acidic conditions. Microwave-assisted synthesis in ethanol with ethyl acetate as a catalyst has been shown to improve yield . Purity is validated via HPLC (≥98% purity threshold) and structural confirmation using H/C NMR, IR (e.g., C=O stretch at ~1700 cm), and mass spectrometry (MS) to match theoretical molecular weights .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Avoid inhalation of dust/aerosols and direct skin contact. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from oxidizers .

Q. How is the compound’s structural identity confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR identifies proton environments (e.g., aminomethyl protons at δ 2.8–3.2 ppm), while C NMR confirms carbonyl (δ ~160 ppm) and oxazolidinone ring carbons.

- IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O).

- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 54.2%, H: 8.3%, N: 12.1%) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed pH, temperature). Verify compound purity via HPLC and assess potential degradation products. Compare bioactivity with structurally analogous compounds to isolate functional group contributions. Use positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) to validate assay sensitivity .

Q. What computational strategies optimize reaction conditions for scaled synthesis?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify rate-limiting steps. Use machine learning to analyze experimental datasets and predict optimal solvent/catalyst combinations. Validate predictions with small-scale trials before scaling up .

Q. How can reaction mechanisms involving this compound be elucidated?

- Methodological Answer : Mechanistic studies use isotopic labeling (e.g., N-tracing) to track bond formation/cleavage. Kinetic studies (e.g., variable-temperature NMR) determine activation parameters. Computational tools (Gaussian, ORCA) simulate transition states and intermediates to propose plausible pathways .

Q. What protocols are recommended for evaluating antimicrobial activity?

- Methodological Answer : Conduct disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare compound solutions in DMF (1000 ppm), apply to sterile disks, and measure inhibition zones after 24-hour incubation. Include controls (e.g., ampicillin) and perform triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. How is the crystal structure determined, and what software aids interpretation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) resolves molecular packing. Use SHELX for structure refinement and Mercury for visualization. Report bond angles, torsion angles, and hydrogen-bonding networks to confirm stereochemistry .

Q. What methods assess stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 72 hours, monitor degradation via HPLC.

- Thermal Stability : Heat samples to 40–60°C for 1 week, analyze for decomposition products (e.g., free amine via TLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.